

11,12-EET Gs protein-coupled receptor signaling

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Compound of Interest

Compound Name: *11,12-Epoxyeicosatrienoic acid*

Cat. No.: *B1241575*

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An In-Depth Technical Guide to 11,12-EET Gs Protein-Coupled Receptor Signaling

This guide provides a comprehensive overview of the signaling pathway initiated by **11,12-epoxyeicosatrienoic acid** (11,12-EET) through a Gs protein-coupled receptor (GPCR). It is intended for researchers, scientists, and drug development professionals working in related fields.

Introduction

11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases.^[1] It plays a crucial role in various physiological processes, particularly in the cardiovascular system. A significant body of evidence indicates that 11,12-EET exerts many of its effects by activating a Gs protein-coupled receptor on the cell surface, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).^{[2][3]} This signaling cascade culminates in the activation of Protein Kinase A (PKA) and the modulation of downstream effectors, influencing processes such as angiogenesis and ion channel activity.^{[2][4]} The biologically active enantiomer has been identified as 11(R),12(S)-EET.^{[1][2]} While the specific high-affinity receptor for 11,12-EET remains to be definitively identified, its functional coupling to the Gs signaling pathway is well-established.

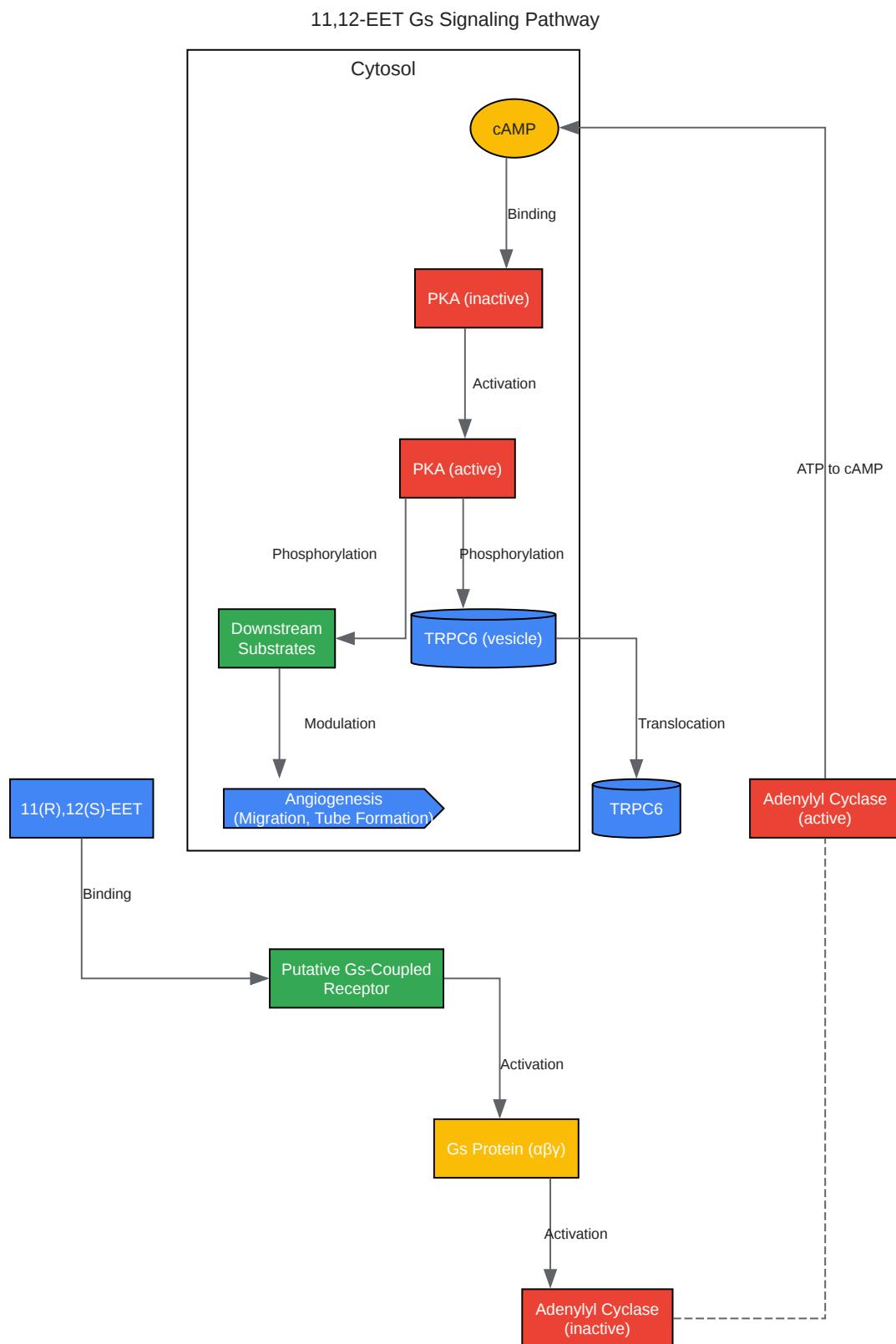
The 11,12-EET Gs Signaling Pathway

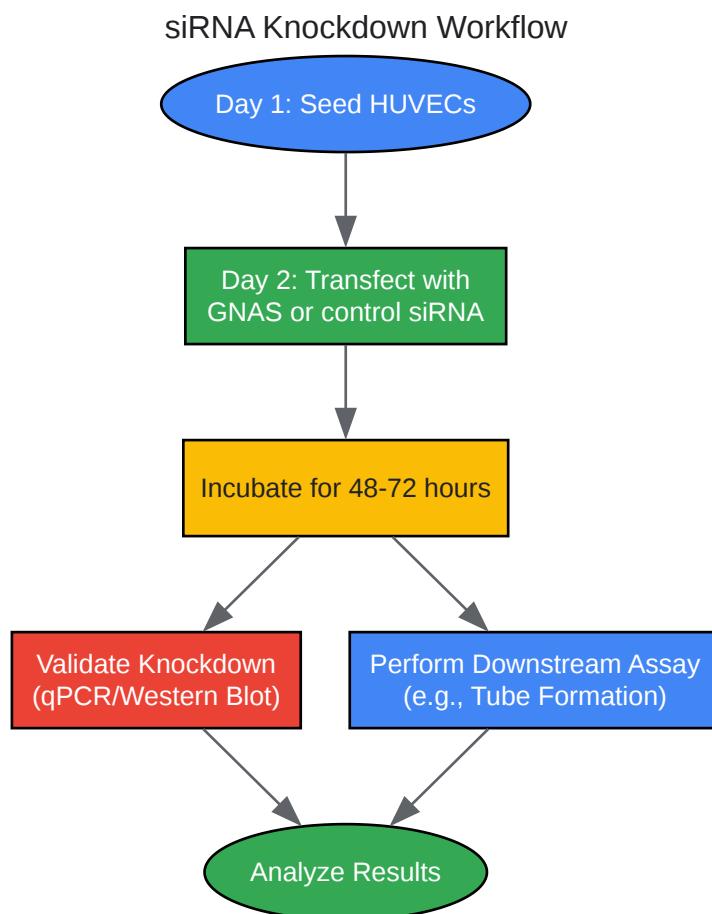
The canonical signaling pathway for 11,12-EET through its putative Gs-coupled receptor involves a series of well-defined molecular events:

- Receptor Binding: 11(R),12(S)-EET binds to a putative Gs protein-coupled receptor on the plasma membrane of target cells, such as endothelial cells.[2]
- G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The G_{αs} subunit exchanges GDP for GTP and dissociates from the G_{βγ} subunits.[5]
- Adenylyl Cyclase Activation: The activated G_{αs}-GTP complex binds to and activates adenylyl cyclase, an enzyme embedded in the plasma membrane.[6][7]
- cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in the intracellular concentration of this second messenger.[6]
- PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This releases the active catalytic subunits of PKA.[5]
- Downstream Phosphorylation: The active PKA catalytic subunits then phosphorylate a variety of downstream target proteins on serine and threonine residues, altering their activity and leading to cellular responses.[8][9]

Key Downstream Effectors and Cellular Responses in Endothelial Cells:

- TRPC6 Channel Translocation: PKA activation leads to the rapid translocation of the transient receptor potential canonical 6 (TRPC6) cation channel from intracellular stores to the plasma membrane. This process is crucial for modulating calcium influx.[2][4]
- Angiogenesis: The 11,12-EET-Gs-PKA pathway promotes angiogenesis by stimulating endothelial cell migration and the formation of tube-like structures.[2][10]





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